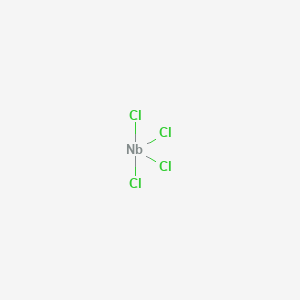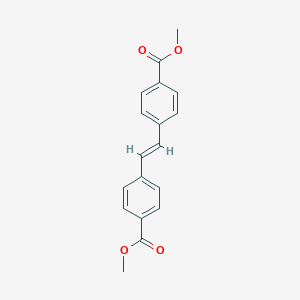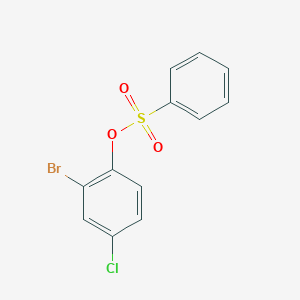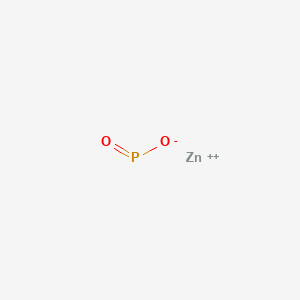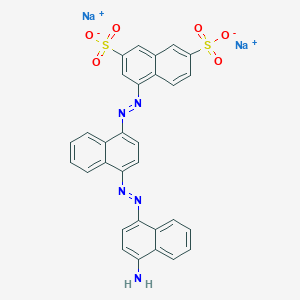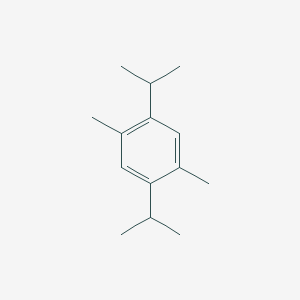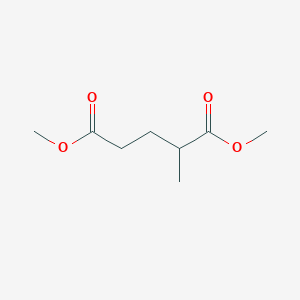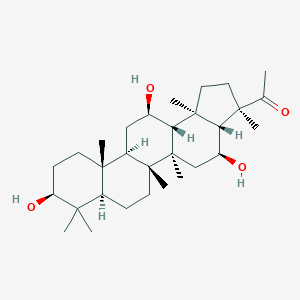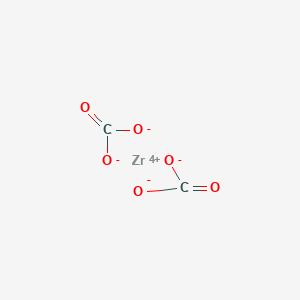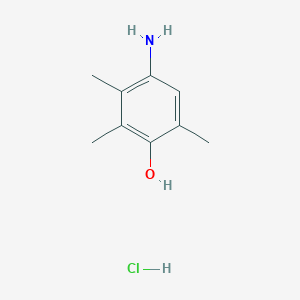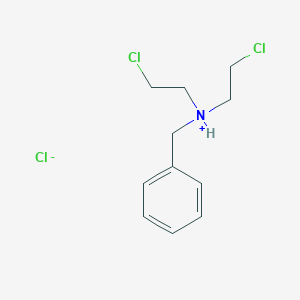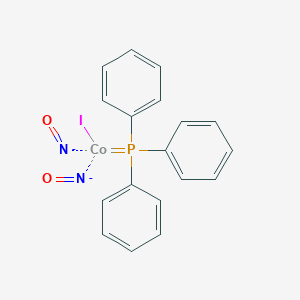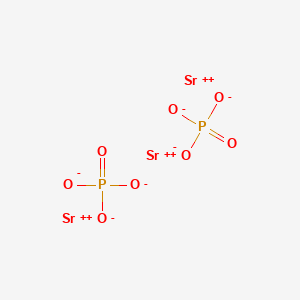![molecular formula C8H13N B085213 9-Azabicyclo[6.1.0]non-8-ene CAS No. 14747-97-8](/img/structure/B85213.png)
9-Azabicyclo[6.1.0]non-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[6.1.0]non-8-ene, commonly known as 9-ABN, is a bicyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of norbornene and possesses a unique chemical structure that makes it useful in various fields of study. In
Mecanismo De Acción
The mechanism of action of 9-ABN involves its binding to nAChRs. This binding results in the activation of these receptors, leading to the influx of ions such as calcium and sodium into the cell. This influx of ions can lead to various physiological effects, including muscle contraction and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-ABN are primarily related to its binding to nAChRs. Studies have shown that 9-ABN can enhance cognitive function and improve memory retention in animal models. Additionally, 9-ABN has been shown to have analgesic effects, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-ABN in lab experiments is its selectivity for specific subtypes of nAChRs. This selectivity allows researchers to study the function of individual receptor subtypes, which can be difficult to do with other ligands. However, one limitation of using 9-ABN is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for the use of 9-ABN in scientific research. One potential area of study is the development of new drugs for pain management based on the analgesic effects of 9-ABN. Additionally, further research is needed to fully understand the mechanism of action of 9-ABN and its effects on nAChRs. This understanding could lead to the development of new therapies for neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 9-ABN is a unique compound with potential applications in various fields of scientific research. Its selectivity for specific subtypes of nAChRs makes it a useful tool for studying the function of these receptors. However, careful dosing and monitoring are required to ensure the safety of experimental subjects. Further research is needed to fully understand the mechanism of action of 9-ABN and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 9-ABN involves the reaction of norbornene with an amine, typically pyrrolidine, in the presence of a palladium catalyst. This reaction results in the formation of 9-ABN, which can be purified through various methods such as column chromatography or recrystallization. The yield of this synthesis method can vary depending on the reaction conditions, but it typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
9-ABN has been extensively studied for its potential applications in scientific research. One of the most significant uses of 9-ABN is as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 9-ABN has been shown to selectively bind to specific subtypes of nAChRs, making it a useful tool for studying the function of these receptors.
Propiedades
Número CAS |
14747-97-8 |
|---|---|
Nombre del producto |
9-Azabicyclo[6.1.0]non-8-ene |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
9-azabicyclo[6.1.0]non-1(9)-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h7H,1-6H2 |
Clave InChI |
SUGPTSHNUYZCSW-UHFFFAOYSA-N |
SMILES |
C1CCCC2=NC2CC1 |
SMILES canónico |
C1CCCC2=NC2CC1 |
Sinónimos |
9-Azabicyclo[6.1.0]non-8-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
